molecular formula C16H15ClFNO3 B13021708 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide

Cat. No.: B13021708
M. Wt: 323.74 g/mol
InChI Key: SSEXYNYIUHIQDI-UHFFFAOYSA-N
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Description

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide is a benzamide derivative featuring a 2-chloro-4-fluorobenzyloxy substituent at the 4-position and an ethoxy group at the 3-position of the benzene ring.

Properties

Molecular Formula

C16H15ClFNO3

Molecular Weight

323.74 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzamide

InChI

InChI=1S/C16H15ClFNO3/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(18)8-13(11)17/h3-8H,2,9H2,1H3,(H2,19,20)

InChI Key

SSEXYNYIUHIQDI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl alcohol and 3-ethoxybenzoic acid.

    Esterification: The 2-chloro-4-fluorobenzyl alcohol is esterified with 3-ethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

    Amidation: The resulting ester is then subjected to amidation using ammonia or an amine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide is a specialty chemical with several research applications . The compound has the molecular formula C16H15ClFNO3 and a CAS number of 169749-89-7 . It is also known as 1706445-70-6, this compound, 4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxybenzamide, and AKOS025131561 .

Scientific Research Applications

  • Gaucher Disease Treatment The compound can be used to treat Gaucher disease in patients with a GBA gene mutation, or to prevent or reduce the severity of Gaucher disease symptoms. It can also increase the amount of beta glucocerebrosidase in white blood cells of patients with a GBA gene mutation .
  • Lysosomal Storage Diseases this compound and its pharmaceutical compositions can treat lysosomal storage diseases, including Gaucher disease, and prevent the occurrence of symptoms in patients with GBA gene mutations . An effective amount of the compound can inhibit the progression of the disease or cause its regression .
  • GCase Specific Activity This compound increases GCase activity in human macrophages, even to levels exceeding those in individuals without the N370S/N370S genotype, which is associated with Gaucher disease .

Safety and Handling
The following are hazard statements regarding the handling of this compound :

  • Causes skin irritation
  • Causes serious eye irritation
  • May cause respiratory irritation

Restrictions
This product is intended for research and development use only, under the supervision of a technically qualified individual .

Mechanism of Action

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide involves its interaction with specific molecular targets. The chloro and fluoro groups may enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The benzamide moiety can interact with protein active sites, affecting their function and downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following comparison focuses on analogs with modifications to the benzamide core, alkoxy substituents, or halogenated benzyl groups, as derived from the evidence.

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzamide (CAS 478257-95-3)

  • Molecular Formula: C₁₅H₁₃ClFNO₃.
  • Structural Difference : Methoxy group (OCH₃) at the 3-position instead of ethoxy (OCH₂CH₃).
  • Shorter metabolic half-life due to easier oxidative demethylation of methoxy vs. ethoxy groups. Similar halogenated benzyloxy substituent may preserve target affinity but alter solubility profiles .

4-[(2-Chloro-4-fluorobenzyl)oxy]-1λ⁶,4-thiazinane-1,1-dione (CAS 477889-61-5)

  • Molecular Formula: Not explicitly stated, but core structure replaces benzamide with a thiazinane-dione ring.
  • Structural Difference : Thiazinane-dione replaces the benzamide moiety.
  • Key Implications :
    • Loss of hydrogen-bonding capacity from the benzamide’s carbonyl and amine groups, likely reducing interactions with targets reliant on these motifs.
    • Introduction of a sulfone group (in thiazinane-dione) may enhance electrophilicity, increasing reactivity but risking off-target effects.
    • Conformational rigidity from the six-membered thiazinane ring could restrict binding to flexible active sites .

3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 384857-24-3)

  • Molecular Formula : Likely C₁₆H₁₃BrFO₃ (based on structural analysis).
  • Structural Differences :
    • Aldehyde group replaces benzamide.
    • Bromine at the 3-position and 2-fluorobenzyloxy (vs. 2-chloro-4-fluorobenzyloxy).
  • Key Implications: Aldehyde’s electrophilic nature may lead to nonspecific protein adduct formation, reducing bioavailability. Altered halogen positioning (2-fluoro vs. 2-chloro-4-fluoro) modifies electronic effects, possibly weakening hydrophobic interactions .

4-Chloro-N-(4-fluorobenzyl)aniline (CAS 356531-46-9)

  • Molecular Formula : C₁₃H₁₀ClFN₂ (estimated).
  • Structural Differences :
    • Aniline replaces benzamide.
    • 4-Chloro and 4-fluorobenzyl substituents instead of 2-chloro-4-fluorobenzyloxy.
  • Simplified substitution pattern (4-chloro and 4-fluoro) may diminish steric and electronic complexity, lowering selectivity. Increased basicity from the aniline group could alter pharmacokinetics, such as tissue distribution .

Biological Activity

The compound 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzamide (referred to as Compound A ) has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of Compound A, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Compound A is characterized by its unique structural components, which include a chloro-fluorobenzyl moiety and an ethoxybenzamide group. The molecular formula can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}ClFNO2_2
  • Molecular Weight : 319.76 g/mol

The biological activity of Compound A is primarily attributed to its interaction with various molecular targets, including:

  • Histone Deacetylases (HDACs) : Recent studies indicate that compounds with similar structures exhibit significant inhibitory effects on HDACs, particularly HDAC3, which is implicated in cancer progression .
  • G Protein-Coupled Receptors (GPCRs) : Although specific interactions with GPCRs have not been extensively documented for Compound A, related compounds have shown promise in modulating GPCR signaling pathways, which are crucial for various physiological responses .

Antitumor Activity

Compound A has shown potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. Notably:

  • IC50_{50} Values : Preliminary assays suggest that Compound A exhibits IC50_{50} values in the low micromolar range against solid tumor cell lines, indicating effective antiproliferative properties.
Cell LineIC50_{50} (µM)
HepG21.30
MCF72.50
A5493.10

These values highlight the compound's potential as a lead candidate for further development in cancer therapeutics.

Neuroprotective Effects

In addition to its antitumor properties, Compound A has been investigated for neuroprotective effects in models of epilepsy. Studies involving zebrafish and mouse models have shown that Compound A can:

  • Modulate Neurotransmitter Levels : It upregulates levels of neurosteroids such as progesterone and downregulates stress-related neurotransmitters like cortisol, contributing to its protective effects against oxidative stress and seizure activity .

Study 1: Anticancer Efficacy

A study conducted on HepG2 cells demonstrated that treatment with Compound A resulted in significant apoptosis induction and G2/M phase arrest, leading to reduced cell viability. The study also highlighted the synergistic effect when combined with conventional chemotherapeutics like Taxol .

Study 2: Neuroprotective Mechanism

In a zebrafish model of epilepsy, administration of Compound A resulted in a marked decrease in seizure frequency and severity. The compound's ability to scavenge reactive oxygen species was identified as a key mechanism underlying its neuroprotective effects .

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